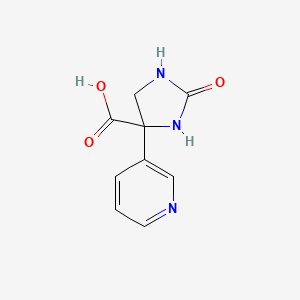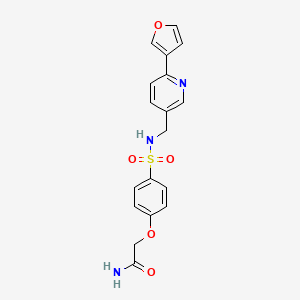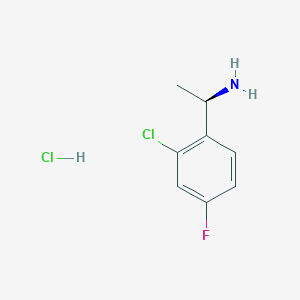![molecular formula C21H16N2OS B2963059 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 325986-81-0](/img/structure/B2963059.png)
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have shown high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
The structure of this compound suggests potential as an antimycobacterial agent. Research indicates that derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide, which are structurally related to our compound of interest, have shown promising results against Mycobacterium tuberculosis . These compounds have been designed and synthesized with various substituents, demonstrating significant in vitro activity and selectivity towards Mtb over non-tuberculous mycobacteria (NTM).
Antibacterial Activity
Similar to its antimycobacterial properties, this compound may also exhibit broad-spectrum antibacterial activity. Studies on related 3-methylbenzo[d]thiazol derivatives have shown strong antibacterial activities against various bacterial strains, including drug-resistant strains like MRSA, VRE, and NDM-1 Escherichia coli . These findings suggest that our compound could be a candidate for developing new antibiotics targeting bacterial cell division.
FtsZ Inhibitors
The compound’s potential to disrupt the GTPase activity and dynamic assembly of FtsZ, a protein crucial for bacterial cytokinesis, could make it a valuable lead for antibacterial drugs. By inhibiting FtsZ, the compound could effectively prevent bacterial cell division, leading to cell death .
Antitubercular Activity
Given the structural similarities with effective antitubercular agents, this compound could be explored for its efficacy against tuberculosis. The related derivatives have shown potent activity against Mtb, suggesting that our compound might also possess antitubercular properties .
ADMET Properties Prediction
The compound’s analogs have been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which are crucial for determining the drug-likeness of a molecule. This process can help in identifying potential issues with pharmacokinetics and toxicity before moving into clinical trials .
Molecular Docking and Dynamics
Molecular docking and dynamics studies on related compounds have provided insights into the protein-ligand interactions and stability of the complex. This approach could be applied to our compound to predict its binding affinity and efficacy against target proteins in Mtb .
Selective Inhibition
The selective inhibition of Mtb by related compounds, without affecting NTM, is a significant advantage. This specificity could be beneficial in reducing side effects and increasing the therapeutic index of potential drugs derived from our compound .
Drug Design and Synthesis
The compound serves as a scaffold for the design and synthesis of novel derivatives with potential therapeutic applications. By modifying different functional groups, researchers can create a library of compounds to be screened for various biological activities .
Propiedades
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-23-18-9-5-6-10-19(18)25-21(23)22-20(24)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVOVWZPCWUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2962976.png)


![Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2962981.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2962985.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2962986.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)
![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)